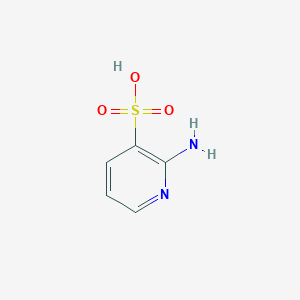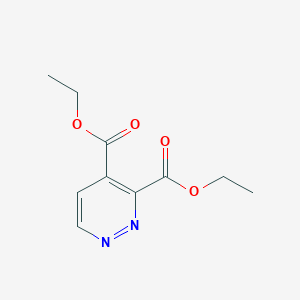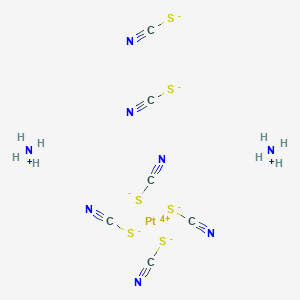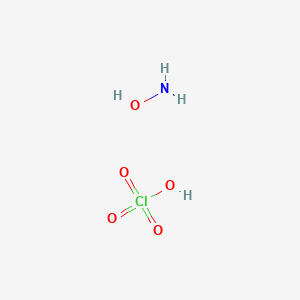
2-aminopyridine-3-sulfonic Acid
Descripción general
Descripción
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used as an intermediate for the synthesis of pharmaceutical compounds .
Synthesis Analysis
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Chemical Reactions Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Physical And Chemical Properties Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Aplicaciones Científicas De Investigación
1. Coordination Polymer and Crystal Structure Analysis
The crystal structure of 2-aminopyridine-3-sulfonic acid has been studied for its use in coordination polymers. For instance, Sui et al. (2008) reported the crystal structure of an organosulfonate ligand 2-aminopyridine-5-sulfonic acid, which formed a 2D network structure with silver ions, showing potential in coordination chemistry and material science (Sui, Xu, Tang, & Wen, 2008).
2. Chemical Synthesis and Reactions
2-Aminopyridine-3-sulfonic acid plays a role in various chemical reactions. For instance, Wei et al. (2016) described how it undergoes a reaction with tertiary amines to produce sulfonylethenamines, highlighting its utility in organic synthesis and chemical transformations (Wei, Wang, Li, Huang, Li, Pereshivko, & Peshkov, 2016).
3. Pharmaceutical and Medicinal Interest
The compound has applications in the pharmaceutical and medicinal fields. Fischer & Troschütz (2003) synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, indicating its potential in drug development and medicinal chemistry (Fischer & Troschütz, 2003).
4. Supramolecular Chemistry
2-Aminopyridine-3-sulfonic acid is utilized in the synthesis of supramolecules. Lobana et al. (2004) explored its reactions with metal ions to form coordination polymers and hydrogen-bonded supramolecules, demonstrating its application in the creation of complex molecular structures (Lobana, Kinoshita, Kimura, Nishioka, Shiomi, & Isobe, 2004).
5. Optical Behavior and Solubility
Ahmad et al. (2020) reported on the formation of molecular complexes based on sulfonate–pyridinium interaction, where 2-aminopyridine-3-sulfonic acid contributed to enhanced solubility and improved optics of the resulting materials. This indicates its potential in materials science, especially in areas requiring solubility and optical properties (Ahmad, Ganie, & Dar, 2020).
Safety And Hazards
Direcciones Futuras
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .
Propiedades
IUPAC Name |
2-aminopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFAEFKJOUTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376472 | |
| Record name | 2-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminopyridine-3-sulfonic Acid | |
CAS RN |
16250-07-0 | |
| Record name | 2-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)


![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
